3-(Pyridin-2-YL)piperazin-2-one
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Description
“3-(Pyridin-2-YL)piperazin-2-one” is a chemical compound that is a derivative of piperazine . It has a molecular weight of 177.21 . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-2-YL)piperazin-2-one” includes a pyridine linked to a piperazine by a single bond that is not part of a ring . The structures of similar compounds have been determined by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. As a result, numerous methods have been reported for the synthesis of substituted piperazines . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis
“3-(Pyridin-2-YL)piperazin-2-one” is a solid at room temperature .Safety And Hazards
properties
IUPAC Name |
3-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-8(11-5-6-12-9)7-3-1-2-4-10-7/h1-4,8,11H,5-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYXBLPHBPSVKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-YL)piperazin-2-one |
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